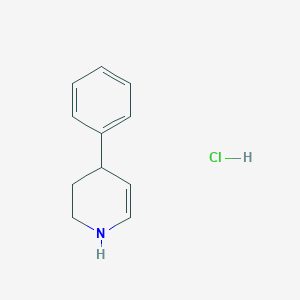
1,2,3,4-Tetrahydro-4-phenylpyridinium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3,4-Tetrahydro-4-phenylpyridinium chloride is a chemical compound with the molecular formula C11H13N · HCl. It is a derivative of tetrahydropyridine and is known for its applications in various fields of scientific research, particularly in the study of neurological disorders. This compound is closely related to 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine, which is known for its neurotoxic effects .
准备方法
The synthesis of 1,2,3,4-Tetrahydro-4-phenylpyridinium chloride can be achieved through several methods. One common synthetic route involves the reduction of N-methylpyridinium compounds using borohydride reagents . Another method includes the use of ring-closing olefin metathesis to establish the tetrahydropyridine ring system . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
化学反应分析
1,2,3,4-Tetrahydro-4-phenylpyridinium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert it back to its tetrahydropyridine form.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1,2,3,4-Tetrahydro-4-phenylpyridinium chloride has several applications in scientific research:
Neurological Research: It is used to study the mechanisms of neurodegenerative diseases, particularly Parkinson’s disease.
Pharmacology: The compound is used to investigate the effects of various drugs on the nervous system.
Biochemistry: It serves as a model compound to study enzyme interactions and metabolic pathways.
Industrial Applications: It is used in the synthesis of other chemical compounds and intermediates.
作用机制
The mechanism of action of 1,2,3,4-Tetrahydro-4-phenylpyridinium chloride involves its conversion to neurotoxic metabolites. Once inside the brain, it is metabolized by monoamine oxidase B (MAO-B) to form 1-methyl-4-phenylpyridinium (MPP+), which is a potent neurotoxin . MPP+ interferes with mitochondrial function, leading to the production of free radicals and oxidative stress, ultimately causing neuronal cell death .
相似化合物的比较
1,2,3,4-Tetrahydro-4-phenylpyridinium chloride is similar to other tetrahydropyridine derivatives, such as:
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): Known for its neurotoxic effects and use in Parkinson’s disease research.
1-Methyl-4-phenylpyridinium (MPP+): The active metabolite of MPTP, responsible for its neurotoxic effects.
1-Methyl-4-(2′-methylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride: Another derivative with similar properties. The uniqueness of this compound lies in its specific structure and the particular neurotoxic pathways it engages in, making it a valuable tool in neurological research.
属性
CAS 编号 |
84473-59-6 |
|---|---|
分子式 |
C11H14ClN |
分子量 |
195.69 g/mol |
IUPAC 名称 |
4-phenyl-1,2,3,4-tetrahydropyridine;hydrochloride |
InChI |
InChI=1S/C11H13N.ClH/c1-2-4-10(5-3-1)11-6-8-12-9-7-11;/h1-6,8,11-12H,7,9H2;1H |
InChI 键 |
JBZWJMSEWXZHOS-UHFFFAOYSA-N |
规范 SMILES |
C1CNC=CC1C2=CC=CC=C2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


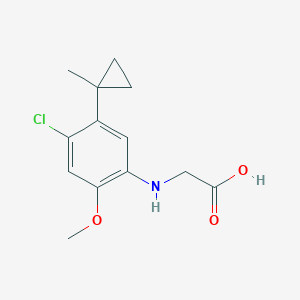
![2h-Pyrrolo[2,3-b]pyridin-2-one,5-(2-bromoacetyl)-1,3-dihydro-1-methyl-](/img/structure/B8512685.png)
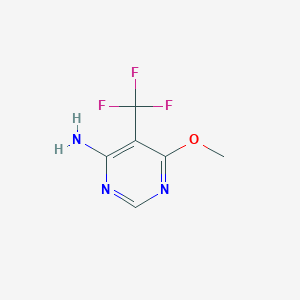
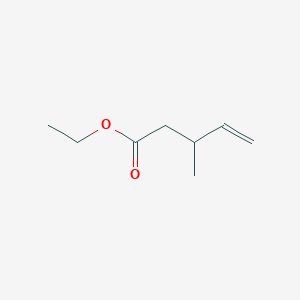
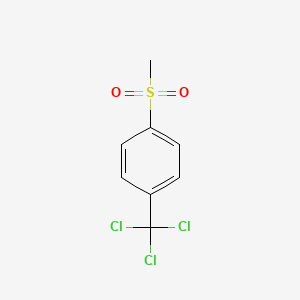
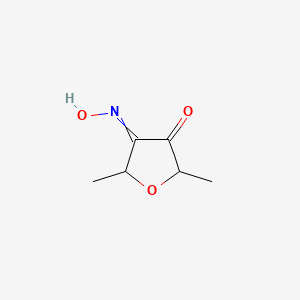
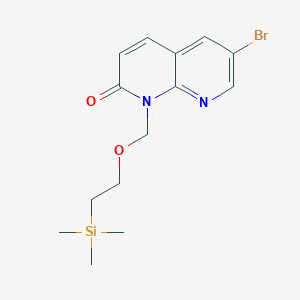
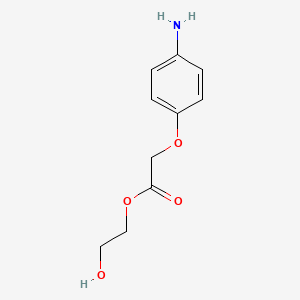
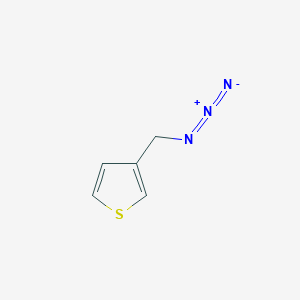
![[2-acetamido-2-(acetyloxymethyl)-4-(4-acetylphenyl)butyl] acetate](/img/structure/B8512740.png)
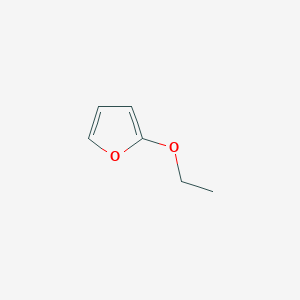
![Tert-butyl [(4-nitrophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B8512751.png)
![[2-(5-Chloropyridin-2-yl)-3-oxo-2,3-dihydro-1H-isoindol-1-yl]acetic acid](/img/structure/B8512764.png)
![3-Cyclooctyl-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B8512771.png)
